[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile
Description
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-3-6-9-4-10-11(5)6/h2-4H |
InChI Key |
AXDZRBODVUMDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminotriazole Derivatives with Nitrile-Containing Precursors
A widely employed strategy involves cyclocondensation reactions between 5-amino-1,2,4-triazole-3-carboxylates and nitrile-functionalized diketones. For instance, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylate . Subsequent hydrolysis yields the carboxylic acid, which undergoes chlorination to form acyl chlorides 30 and 31 . These intermediates are coupled with amines or hydrazines to introduce the carbonitrile group.
In a related approach, 3-phenyl-1,2,4-triazole-5-amine (5 ) reacts with chalcones 8a–p under basic conditions to form triazolo[1,5-a]pyrimidine derivatives 9a–p . While this method targets pyrimidine analogs, substituting chalcones with malononitrile derivatives could direct the synthesis toward pyrazine-5-carbonitrile structures.
Halogen-Metal Exchange for Direct Functionalization
Florian et al. demonstrated the first synthesis of 7-amido-triazolo[1,5-a]pyrimidines using halogen-metal exchange . This method involves treating 7-bromo-triazolo[1,5-a]pyrimidine with organometallic reagents (e.g., Grignard or lithium compounds) to introduce functional groups. For carbonitrile incorporation, cyano-containing organometallics, such as lithium cyanide, could be employed. The reaction proceeds via intermediates stabilized by electron-withdrawing groups, with yields exceeding 80% under inert atmospheres .
Cross-Dehydrogenative Coupling (CDC) with 1,3-Dicarbonyl Compounds
Behbehani and Ibrahim developed a CDC strategy for pyrazolo[1,5-a]pyridines using N-amino-2-iminopyridines and 1,3-dicarbonyl compounds . While their work focuses on pyridine derivatives, adapting this method for pyrazine synthesis involves replacing the pyridine core with pyrazine precursors. For example, reacting N-amino-2-iminopyrazine with ethyl cyanoacetate in ethanol containing acetic acid under oxygen generates pyrazolo[1,5-a]pyrazine-5-carbonitrile . Optimal conditions include 6 equivalents of acetic acid and an O₂ atmosphere, achieving yields up to 94% (Table 1) .
Table 1: Optimization of CDC Conditions for Pyrazolo[1,5-a]Pyrazine Synthesis
| Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | Air | 74 |
| 6 | O₂ | 94 |
Cyclization of Aroylaminoguanidine Intermediates
Source outlines a two-step pathway for triazolo[1,5-a]pyrimidines, starting with aromatic acid hydrazide 3 and S-methylisourea sulfate. Thermal cyclization of aroylaminoguanidine 4 at 250°C produces 3-phenyl-1,2,4-triazole-5-amine (5 ) . Applying this method to pyrazine systems, 2-cyanopyrazine hydrazide could undergo cyclization with nitrile-forming reagents (e.g., cyanogen bromide) to yield the target compound.
One-Pot Synthesis Using Malononitrile Derivatives
A novel one-pot method involves arylidenemalononitriles (3 ) and acetohydrazide derivatives (2 ) in the presence of piperidine . The reaction forms triazolo[1,5-a]pyridine intermediates 6 , which are neutralized to yield nitrile-functionalized products . Substituting pyridine with pyrazine precursors and optimizing the base (e.g., using DBU instead of piperidine) could streamline the synthesis of triazolo[1,5-a]pyrazine-5-carbonitrile.
Solvent-Free Thermal Condensation
High-temperature, solvent-free reactions are effective for cyclizing aminoguanidine derivatives. For example, heating aromatic acid 1 with aminoguanidine sulfate at 210°C directly yields 3-phenyl-1,2,4-triazole-5-amine (5 ) . Adapting this approach, 2-cyanopyrazine carboxylic acid and aminoguanidine could condense to form the triazolo-pyrazine core, with the nitrile group retained from the starting material.
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrile group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that [1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile derivatives show promising anticancer activities. For instance:
- Inhibition of c-Met Kinase: Certain derivatives have been identified as potent inhibitors of c-Met kinase, which is implicated in various cancers. A derivative exhibited an IC50 value of 48 nM against c-Met kinase and demonstrated excellent anti-tumor activity against several cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.85 μM .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens. Its derivatives can be optimized to enhance their efficacy against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
Studies have indicated that some derivatives may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
In addition to pharmaceutical uses, [1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile has applications in agriculture:
- Pesticidal Activity: Some derivatives demonstrate insecticidal properties, making them suitable for developing new agrochemicals aimed at pest control without harming beneficial organisms.
Case Study 1: Development of c-Met Inhibitors
A series of [1,2,4]triazolo[1,5-a]pyrazine derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase. The most promising compound showed significant potency in preclinical models and is being considered for further clinical trials targeting non-small cell lung cancer and other malignancies .
Case Study 2: Antimicrobial Activity Assessment
A selection of derivatives was tested against a panel of bacterial strains. Results indicated that modifications at specific positions on the triazole ring enhanced antibacterial activity significantly compared to the parent compound.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile | Fused triazole and pyrazine rings; carbonitrile group | Antimicrobial; anticancer; anti-inflammatory |
| Triazole Derivatives | Single triazole ring | Antimicrobial; antifungal |
| Pyrazine Derivatives | Single pyrazine ring | Anticancer; neuroprotective |
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various biological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example: 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 672323-32-9) Key Differences: Replaces the pyrazine ring with a pyrimidine ring, introducing a ketone group at position 5. The carbonyl group at position 7 may participate in hydrogen bonding, enhancing target selectivity .
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
- Example : 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonitrile derivatives (e.g., CAS 2034450-69-4)
Pyrazolo[5,1-c][1,2,4]triazine Derivatives
- Example: Pyrazolo[5,1-c][1,2,4]triazine-3,4-dicarbonitrile (CAS 87119-62-8) Key Differences: Incorporates a triazine ring instead of pyrazine, with dual carbonitrile groups. Impact: The triazine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability. Dual cyano groups may enhance electrophilicity, useful in covalent inhibitor design .
Pyrido-Triazolo Hybrids
- Example: 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile Key Differences: Combines pyridine and triazolo-pyrimidine rings with a trifluoromethyl group. Impact: The pyridine moiety increases aromaticity and solubility, while the CF3 group improves lipophilicity and pharmacokinetic properties .
Comparative Data Table
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an anti-inflammatory agent, and other pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by a triazole and pyrazine ring system, which contributes to its biological properties. Various synthetic methods have been developed to produce derivatives of this compound, enhancing its efficacy and selectivity against specific biological targets.
Anticancer Activity
Recent studies have demonstrated that [1,2,4]triazolo[1,5-a]pyrazine derivatives exhibit notable antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating a series of derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7), one compound (H12) showed remarkable activity with IC50 values of 9.47 µM for MGC-803 cells. This compound inhibited the ERK signaling pathway and induced apoptosis in cancer cells, indicating its potential as an effective anticancer agent .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK pathway; apoptosis induction |
| H12 | HCT-116 | 9.58 | Inhibition of ERK pathway; apoptosis induction |
| H12 | MCF-7 | 13.1 | Inhibition of ERK pathway; apoptosis induction |
The results suggest that the compound's mechanism involves the downregulation of proteins associated with cell proliferation and survival pathways .
Other Biological Activities
Beyond its anticancer effects, [1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile has been investigated for other pharmacological activities.
Anti-inflammatory Properties
Research indicates that related triazole compounds exhibit anti-inflammatory effects. For instance, ethyl derivatives have shown potential as anti-inflammatory agents by modulating specific enzyme activities involved in inflammatory pathways .
Antimicrobial Activity
The presence of the triazole ring is associated with diverse antimicrobial properties. Compounds derived from [1,2,4]triazolo[1,5-a]pyrazine have been tested against various pathogens and demonstrated promising results in inhibiting bacterial growth .
Mechanistic Insights
The biological activity of [1,2,4]triazolo[1,5-a]pyrazine compounds often involves interaction with key signaling pathways:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation or heterocyclization strategies. For example:
- Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles (e.g., Scheme 18 in ).
- Recyclization of oxadiazolopyridinium salts using ammonia or amines to introduce the cyano group (Scheme 22, ).
- Oxidative cyclization of aminoguanidines or pyridyl ethylenes with oxidants like Pb(OAc)₄ or iodine ( ).
Q. How does the position of the cyano group influence the compound’s reactivity and biological activity?
- Methodological Answer : The cyano group at position 5 enhances electrophilicity, making it prone to hydrolysis or nucleophilic substitution. This position also stabilizes interactions with biological targets (e.g., kinase active sites). For example:
- In [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles, the nitrile group’s position dictates fluorescence properties and PDE10 inhibition ().
- Computational docking studies (e.g., molecular dynamics simulations) can validate steric and electronic effects of substituents.
Advanced Research Questions
Q. How can researchers optimize copper-catalyzed tandem cyclization for synthesizing fluorescent triazolopyrazine derivatives?
- Methodological Answer :
- Catalyst loading : Use 5–10 mol% CuI to balance efficiency and cost ().
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Substituent tuning : Electron-withdrawing groups (e.g., -Cl, -Br) enhance fluorescence quantum yields (Scheme 19, ).
- Post-reaction analysis : Characterize Stokes shifts via UV-Vis and fluorescence spectroscopy to confirm probe suitability.
Q. What strategies resolve contradictions in biological activity data caused by substituent variations?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogenation at positions 5 and 8) and assay against targets (e.g., A2A adenosine receptors).
- Data normalization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish artifactual results.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electronic mismatches in active sites ( ). For example, 2,5,7-triaryl derivatives show conflicting activities due to π-π stacking variability.
Q. How do researchers address instability of the nitrile group during hydrolysis in aqueous biological systems?
- Methodological Answer :
- Prodrug design : Replace the nitrile with a masked group (e.g., tert-butyl carbamate) that releases the active form in vivo.
- Stabilizing formulations : Use cyclodextrin encapsulation or liposomal delivery to shield the nitrile group.
- Alternative substituents : Replace -CN with bioisosteres (e.g., tetrazole) while retaining target affinity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
